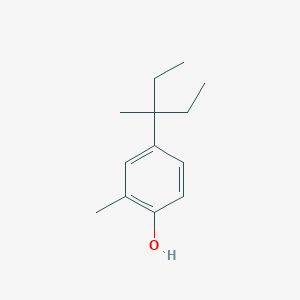
2-METHYL-4-tert-HEXYLPHENOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-METHYL-4-tert-HEXYLPHENOL is a useful research compound. Its molecular formula is C13H20O and its molecular weight is 192.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Scientific Research Applications
2-Methyl-4-tert-hexylphenol has a wide range of applications in various fields:
Chemistry
- Intermediate in Organic Synthesis: This compound is utilized as an intermediate in the synthesis of various organic compounds and polymers. Its unique structure allows it to participate in multiple chemical reactions, including oxidation and substitution reactions.
Biology
- Antimicrobial Activity: Research indicates that this compound exhibits significant antibacterial properties. It has been studied for potential use in antimicrobial formulations, particularly in healthcare settings to prevent infections.
Medicine
- Therapeutic Potential: Ongoing research explores its potential therapeutic applications, particularly in drug development targeting bacterial infections and possibly influencing endocrine functions due to its structural similarity to estrogenic compounds.
Industrial Applications
- Stabilizer in Plastics: The compound is used as a stabilizer in the production of plastics, enhancing their durability and resistance to degradation.
- Additive in Lubricants and Fuels: It serves as an additive to improve the performance characteristics of lubricants and fuels, contributing to their stability under various conditions.
This compound has been identified as an endocrine disruptor with potential estrogenic activity. Its mechanisms of action include:
- Estrogen Receptor Binding: It can bind to estrogen receptors, influencing reproductive and developmental processes.
Case Studies
-
Impact on Aquatic Life:
- A study on Japanese medaka (Oryzias latipes) demonstrated that exposure to varying concentrations (10–100 μg/L) of this compound affected reproductive success and behavior over a six-month period.
-
Neurodevelopmental Effects:
- Research conducted by Dinh Nam Tran et al. highlighted that exposure to this compound disrupted brain development in mice, leading to behavioral impairments characterized by increased apoptosis in neuronal progenitor cells.
Propiedades
Número CAS |
775-93-9 |
|---|---|
Fórmula molecular |
C13H20O |
Peso molecular |
192.3 g/mol |
Nombre IUPAC |
2-methyl-4-(3-methylpentan-3-yl)phenol |
InChI |
InChI=1S/C13H20O/c1-5-13(4,6-2)11-7-8-12(14)10(3)9-11/h7-9,14H,5-6H2,1-4H3 |
Clave InChI |
YAHLKNBZQFSSCY-UHFFFAOYSA-N |
SMILES |
CCC(C)(CC)C1=CC(=C(C=C1)O)C |
SMILES canónico |
CCC(C)(CC)C1=CC(=C(C=C1)O)C |
Key on ui other cas no. |
775-93-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















